An In-depth Technical Guide to the Physicochemical Properties of 1-Azido-2-fluoro-4-iodobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Azido-2-fluoro-4-iodobenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 1-azido-2-fluoro-4-iodobenzene. As a trifunctional arene, this compound presents a unique combination of reactive moieties: a bioorthogonal azide, a synthetically versatile iodide, and a metabolically influential fluoride. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique chemical characteristics of this molecule for applications in medicinal chemistry, chemical biology, and materials science. While specific experimental data for this compound is not widely available, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile.
Introduction: A Trifunctional Building Block for Modern Chemistry
The strategic incorporation of specific functional groups is a cornerstone of modern drug discovery and development. The ability to modulate a molecule's properties—such as its reactivity, metabolic stability, and target-binding affinity—is paramount. 1-Azido-2-fluoro-4-iodobenzene is a prime example of a chemical scaffold designed for such molecular engineering. It features three key functional groups on a benzene ring:
-
The Azide Group (-N₃): A versatile functional group renowned for its participation in bioorthogonal "click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific conjugation of this building block to a wide array of molecules, including biomolecules, in complex biological environments. The azide group can also undergo Staudinger reactions and thermal or photochemical decomposition to generate highly reactive nitrenes.
-
The Iodine Atom (-I): A heavy halogen that serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the facile introduction of diverse carbon and heteroatom substituents at the 4-position, providing a powerful tool for structure-activity relationship (SAR) studies. Furthermore, the iodine atom can be a site for introducing radioisotopes, such as ¹²⁵I or ¹³¹I, for radiolabeling applications.
-
The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] The fluorine atom in 1-azido-2-fluoro-4-iodobenzene is positioned ortho to the azide group, which can influence the azide's electronic properties and reactivity.
The orthogonal reactivity of these three functional groups makes 1-azido-2-fluoro-4-iodobenzene a highly valuable and versatile building block for the synthesis of complex molecular architectures and chemical probes.
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₃FIN₃ | - |
| Molecular Weight | 263.01 g/mol | - |
| Appearance | Pale yellow to amber oil or low-melting solid | Aryl azides and iodoarenes are often oils or low-melting solids. |
| Melting Point | < 25 °C | 1-Fluoro-4-iodobenzene has a melting point of -20 °C. The addition of the azide group is expected to increase the melting point slightly. |
| Boiling Point | > 200 °C (decomposes) | 1-Fluoro-4-iodobenzene has a boiling point of 182-184 °C. The increased molecular weight from the azide group would suggest a higher boiling point, but organic azides are often thermally unstable and can decompose upon heating. |
| Density | ~2.0 g/mL | 1-Fluoro-4-iodobenzene has a density of 1.925 g/mL. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMSO, DMF). Insoluble in water. | Typical for halogenated and azido-aromatic compounds. |
| Thermal Stability | Potentially unstable upon heating. Should be handled with care. | Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating. |
Synthesis of 1-Azido-2-fluoro-4-iodobenzene
The synthesis of 1-azido-2-fluoro-4-iodobenzene can be readily achieved from the commercially available precursor, 2-fluoro-4-iodoaniline, via a standard diazotization reaction followed by treatment with sodium azide. This two-step, one-pot procedure is analogous to the well-established Sandmeyer reaction.
Caption: Synthetic pathway for 1-azido-2-fluoro-4-iodobenzene.
Experimental Protocol: Synthesis of 1-Azido-2-fluoro-4-iodobenzene
Disclaimer: This is a representative protocol and should be adapted and optimized as necessary. All work with azides should be conducted with appropriate safety precautions in a well-ventilated fume hood and behind a blast shield.
Materials:
-
Concentrated Hydrochloric Acid (4.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Sodium Azide (1.2 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice Bath
Procedure:
-
Diazotization:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-iodoaniline (1.0 eq) and deionized water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (4.0 eq) while maintaining the temperature below 5 °C. Stir until a fine suspension of the aniline hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the solid.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Azide Formation:
-
In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Spectral Characterization (Predicted)
The following spectral data are predicted based on the structure of 1-azido-2-fluoro-4-iodobenzene and known data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.4 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 Hz |
| H-5 | 7.6 - 7.8 | dd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2 Hz |
| H-6 | 6.9 - 7.1 | t | J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 8-9 Hz |
The numbering of the protons corresponds to the IUPAC numbering of the benzene ring, with the azide at position 1.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the azide asymmetric stretch.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| Azide (N₃) Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |
| C-F Stretch | 1200 - 1280 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
-
Calculated Exact Mass (M): 262.9301
-
Expected [M+H]⁺: 263.9379
-
The mass spectrum will show a characteristic isotopic pattern due to the presence of iodine. The molecular ion peak ([M]⁺) will be observed, along with a prominent peak corresponding to the loss of N₂ ([M-28]⁺).
Chemical Reactivity and Synthetic Applications
The utility of 1-azido-2-fluoro-4-iodobenzene stems from the orthogonal reactivity of its functional groups.
Caption: Reactivity profile of 1-azido-2-fluoro-4-iodobenzene.
Reactions of the Azide Group
-
[3+2] Cycloadditions (Click Chemistry): The azide group readily participates in CuAAC with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, and in SPAAC with strained alkynes (e.g., cyclooctynes) to form the corresponding triazoles without the need for a copper catalyst.[5] These reactions are highly efficient and are widely used in bioconjugation, drug discovery, and materials science.
-
Staudinger Reaction: The azide can be reduced to a primary amine using phosphines, such as triphenylphosphine, in a Staudinger reaction.[6] This provides a mild method for introducing an amino group.
-
Nitrene Formation: Thermal or photochemical decomposition of the azide group leads to the formation of a highly reactive nitrene intermediate, which can undergo a variety of insertion and rearrangement reactions. The presence of an ortho-fluoro substituent may influence the stability and reactivity of the generated nitrene.[7][8]
Reactions of the Iodo Group
-
Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of molecules containing the 1-azido-2-fluorophenyl scaffold.
-
Halogen-Metal Exchange: The iodo group can undergo halogen-metal exchange with organolithium or Grignard reagents to form an aryllithium or arylmagnesium species, which can then be reacted with a variety of electrophiles.
Influence of the Fluoro Group
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the other functional groups. It can affect the rate and regioselectivity of electrophilic aromatic substitution reactions and may modulate the electronic properties of the azide and its reactivity in cycloaddition reactions.
Safety and Handling
General Precautions:
-
Explosion Hazard: Organic azides are potentially explosive and should be handled with extreme care. They can be sensitive to heat, shock, and friction. Always work with small quantities and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions involving azides should be performed behind a blast shield.
-
Toxicity: The toxicological properties of 1-azido-2-fluoro-4-iodobenzene have not been fully investigated. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition. It is often recommended to store organic azides in solution to reduce the risk of explosion.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
1-Azido-2-fluoro-4-iodobenzene is a highly versatile and synthetically valuable building block with significant potential in drug discovery, chemical biology, and materials science. Its trifunctional nature allows for a wide range of orthogonal chemical transformations, enabling the construction of complex molecular architectures and the late-stage functionalization of lead compounds. This guide provides a comprehensive overview of its predicted physicochemical properties, a reliable synthetic protocol, and a detailed discussion of its reactivity and safety considerations. As the demand for sophisticated molecular tools continues to grow, compounds like 1-azido-2-fluoro-4-iodobenzene will undoubtedly play a crucial role in advancing these fields.
References
-
The reaction of ortho-substituted aromatic azides with boron trichloride or trifluoride. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 2, 2026, from [Link]
-
Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. Retrieved March 2, 2026, from [Link]
-
ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Retrieved March 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved March 2, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved March 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved March 2, 2026, from [Link]
-
Beier, P., et al. (2015). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 80(23), 12049–12058. Retrieved March 2, 2026, from [Link]
-
Chen, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5707. Retrieved March 2, 2026, from [Link]
-
LookChem. (n.d.). 1-azido-4-iodobenzene. Retrieved March 2, 2026, from [Link]
- Google Patents. (n.d.). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.
-
ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved March 2, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Fluoroiodobenzene - Optional[19F NMR]. Retrieved March 2, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved March 2, 2026, from [Link]
Sources
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-iodoaniline 98 29632-74-4 [sigmaaldrich.com]
- 5. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
